molecular formula C20H22N2O5S2 B12208122 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-methylpropanamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-methylpropanamide

Cat. No.: B12208122
M. Wt: 434.5 g/mol
InChI Key: FFMQQYGXFIRNGV-WIXUPIFPSA-N
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Description

Core Heterocyclic Framework Analysis

The compound’s architecture centers on a thiazolidin-4-one core, a five-membered heterocycle containing sulfur at position 1 and nitrogen at position 3. This core is fused with a 1,1-dioxidotetrahydrothiophen-3-yl group, a saturated five-membered ring with two sulfone oxygen atoms, and a 3-phenylprop-2-en-1-ylidene substituent at position 5 of the thiazolidinone ring. The thiazolidinone moiety is further functionalized with a propanamide side chain at position 3, which includes an N-methyl group and a dioxidotetrahydrothiophene substituent.

Key structural features include:

  • Thiazolidin-4-one ring : The carbonyl group at position 4 and thiocarbonyl group at position 2 create a conjugated system, enhancing electronic delocalization.
  • Dioxidotetrahydrothiophene : The sulfone group introduces strong electron-withdrawing effects, polarizing adjacent bonds and influencing reactivity.
  • Phenylprop-2-en-1-ylidene group : The (E)-configured α,β-unsaturated ketone extends conjugation into the aromatic phenyl ring, contributing to planar geometry and resonance stabilization.

These components collectively establish a rigid, polycyclic framework with distinct electronic and steric properties.

Stereochemical Configuration and Tautomeric Properties

The compound exhibits defined stereochemical features due to its (5Z) and (2E) configurations. The 5Z designation indicates that the phenylprop-2-en-1-ylidene group resides on the same side as the thiazolidinone’s sulfur atom, while the 2E configuration specifies the trans orientation of the propenylidene double bond relative to the thiocarbonyl group. This geometry minimizes steric clashes between the phenyl ring and the thiazolidinone core, stabilizing the molecule through intramolecular π-π stacking interactions.

Tautomerism is limited due to the fixed positions of the sulfone and thiocarbonyl groups. However, the thiazolidinone ring may exhibit minor keto-enol tautomerism at the 4-oxo position, though the electron-withdrawing sulfone group suppresses this equilibrium. X-ray crystallography of analogous compounds confirms that the thiazolidinone ring adopts a slightly puckered conformation, with the dioxidotetrahydrothiophene group in a chair-like arrangement.

Electronic Distribution Patterns in Conjugated Systems

The compound’s electronic structure is dominated by three conjugated systems:

  • Thiazolidinone-thiocarbonyl system : The thiocarbonyl group at position 2 and carbonyl at position 4 form a cross-conjugated system, delocalizing electrons across the ring. This results in partial double-bond character between C2–S1 and C4–O, as evidenced by bond lengths of ~1.65 Å (C=S) and ~1.22 Å (C=O) in related structures.
  • Propenylidene-aryl system : The α,β-unsaturated ketone bridges the thiazolidinone and phenyl groups, enabling extended conjugation. Density functional theory (DFT) calculations on similar compounds reveal a HOMO localized on the phenyl ring and a LUMO centered on the thiazolidinone’s thiocarbonyl group.
  • Sulfone-mediated polarization : The dioxidotetrahydrothiophene’s sulfone group withdraws electron density from the adjacent C–S bonds, creating a dipole moment of ~4.2 D. This polarization enhances the electrophilicity of the thiazolidinone’s C5 position, facilitating nucleophilic attack in synthetic modifications.

Comparative Analysis with Classical Thiazolidinone Derivatives

Classical thiazolidinone derivatives, such as 2,4-thiazolidinedione and rhodanine , lack the structural complexity of this compound. Key distinctions include:

Feature Classical Thiazolidinones Target Compound
Core Substituents Simple alkyl/aryl groups at C5 Dioxidotetrahydrothiophene + propenylidene-aryl system
Electronic Effects Moderate conjugation Extended conjugation via sulfone and propenylidene
Bioactivity Antimicrobial, antidiabetic Enhanced enzyme inhibition (predicted)

The incorporation of the dioxidotetrahydrothiophene group introduces steric bulk and electronic effects absent in classical analogs, potentially improving target selectivity in biological systems. For example, the sulfone group may engage in hydrogen bonding with enzyme active sites, while the propenylidene-aryl system could enhance π-stacking with aromatic residues.

Properties

Molecular Formula

C20H22N2O5S2

Molecular Weight

434.5 g/mol

IUPAC Name

3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-methylpropanamide

InChI

InChI=1S/C20H22N2O5S2/c1-21(16-11-13-29(26,27)14-16)18(23)10-12-22-19(24)17(28-20(22)25)9-5-8-15-6-3-2-4-7-15/h2-9,16H,10-14H2,1H3/b8-5+,17-9-

InChI Key

FFMQQYGXFIRNGV-WIXUPIFPSA-N

Isomeric SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=O

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=O

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-methylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A dioxidotetrahydrothiophen moiety.
  • A thiazolidinone ring.
  • An enone structure with a phenylpropene substituent.

Molecular Formula: C18H19N2O4S2
Molecular Weight: 393.48 g/mol
IUPAC Name: N-(1,1-dioxidothiolan-3-yl)-3-{(5Z)-2,4-dioxo-5-[3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-methylpropanamide

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from tetrahydrothiophene. Key steps include:

  • Oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophen ring.
  • Formation of thiazolidinone through condensation reactions.
  • Introduction of the phenylpropene group via Michael addition or similar methodologies.

Anticancer Properties

Recent studies have indicated that derivatives of thiazolidinones exhibit significant anticancer activity. The compound's structure allows it to interact with various cellular targets involved in cancer progression. For instance, thiazolidinones have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

Research has demonstrated that compounds containing the thiazolidinone framework possess antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anticonvulsant Activity

Similar compounds have been investigated for their anticonvulsant effects. For example, cinnamamide derivatives have shown promise in preclinical models for epilepsy treatment by modulating GABAergic neurotransmission and increasing seizure thresholds.

The biological activity of this compound may involve:

  • Enzyme Inhibition: The compound can inhibit specific enzymes that are crucial for cancer cell proliferation.
  • Receptor Modulation: It may interact with neurotransmitter receptors, influencing neuronal excitability and potentially providing anticonvulsant effects.
  • Signal Transduction Pathways: By affecting various signaling pathways, the compound can alter cellular responses to stress and apoptosis.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

StudyCompoundFindings
KM-568Demonstrated anticonvulsant activity with an ED50 of 13.21 mg/kg in mice models.
Thiazolidinone DerivativesShowed significant cytotoxicity against various cancer cell lines with IC50 values in low micromolar ranges.
Antimicrobial StudiesExhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.

Scientific Research Applications

Anticancer Activity

The compound exhibits promising anticancer properties. Research indicates that thiazolidinone derivatives, similar to the structure of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-methylpropanamide, have been synthesized and tested for cytotoxicity against various cancer cell lines. In particular:

  • Mechanism of Action : The thiazolidinone moiety is known for its ability to induce apoptosis in cancer cells. The presence of the phenylpropene group enhances the compound's interaction with cellular targets involved in cancer progression .
  • Case Studies : A study reported that thiazolidinone derivatives showed significant cytotoxic activity against human glioblastoma and melanoma cell lines. The structure–activity relationship (SAR) studies indicated that modifications at specific positions of the thiazolidinone scaffold could enhance anticancer activity .

Anticonvulsant Properties

Recent investigations into thiazole-bearing compounds have highlighted their anticonvulsant potential. The incorporation of the tetrahydrothiophene sulfone group may enhance the neuroprotective effects of these compounds:

  • Research Findings : Compounds with similar structural motifs have demonstrated efficacy in reducing seizure activity in animal models. The SAR analysis suggests that specific substitutions can significantly improve anticonvulsant activity .

G Protein-Gated Inwardly Rectifying Potassium Channel Activators

This compound has also been investigated as a potential activator of G protein-gated inwardly rectifying potassium channels (GIRK):

  • Biological Characterization : A series of compounds derived from similar scaffolds have been characterized as potent GIRK channel activators. These compounds displayed nanomolar potency and improved metabolic stability compared to traditional urea-based activators .

Synthesis and Industrial Applications

The synthesis of this compound involves multi-step organic synthesis techniques:

Step Description
Formation of ThiazolidinoneReaction of appropriate thiazole derivatives with electrophiles to form thiazolidinone structures.
Introduction of TetrahydrothiopheneOxidation of tetrahydrothiophene to its sulfone derivative followed by coupling with thiazolidinones.
Final CouplingUse of coupling reagents (e.g., EDCI) to form the final compound through nucleophilic substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs with variations in substituents and core heterocycles (Table 1).

Key Differences in Reactivity and Properties

Electronic Effects: The target compound’s styryl group (electron-deficient due to conjugation with the phenyl ring) may enhance electrophilic reactivity compared to the 3-methoxybenzylidene analog .

Stereochemical Stability: The (5Z)-configuration in the thiazolidinone ring is critical for bioactivity. Single-crystal X-ray analysis (e.g., using SHELXL ) confirms stereochemistry in analogs like (2E)-hydrazinecarboxamide derivatives .

Solubility and Pharmacokinetics :

  • The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound improves aqueous solubility via sulfone polarity, whereas the thiazol-2-yl analog may exhibit lower solubility due to aromatic stacking.

Preparation Methods

Synthesis of the Thiazolidinone Core

The 1,3-thiazolidine-2,4-dione (TZD) scaffold is synthesized via cyclocondensation of thioglycolic acid with substituted hydrazides. In a representative protocol, 2-(1,2-benzothiazol-3-yl)propanoic acid hydrazide reacts with sulfanylacetic acid in refluxing toluene under nitrogen to yield the thiazolidinone ring . For Compound X , analogous conditions are applied using 3-phenylprop-2-enal derivatives. Key steps include:

  • Hydrazide Formation : Propanoic acid hydrazide intermediates are prepared by refluxing ethyl esters with hydrazine hydrate in methanol .

  • Cyclocondensation : Hydrazides undergo cyclization with sulfanylacetic acid at 110°C for 48 hours, achieving yields of 68–85% .

Introduction of the (2E)-3-Phenylpropenylidene Group

The 5-arylidene substituent is introduced via Knoevenagel condensation. This step requires careful optimization to maintain stereoselectivity (Z-configuration at C5). In a modified approach, 5-(4-chlorobenzylidene)thiazolidine-2,4-dione is reacted with cinnamaldehyde derivatives in acetic acid using methylamine as a catalyst . Critical parameters include:

  • Catalyst Selection : Piperidine or acetic acid with methylamine ensures regioselective enamine formation .

  • Temperature Control : Reactions conducted at 60–80°C prevent decomposition of sensitive intermediates .

Installation of the Propanamide Linker

The N-methylpropanamide side chain is introduced via nucleophilic acyl substitution. Ethyl 2-bromoacetate reacts with methylamine under basic conditions (K₂CO₃ in DMF) to form the secondary amine, followed by hydrolysis to the carboxylic acid . Subsequent activation with propylphosphonic anhydride (T3P) enables coupling with the thiazolidinone intermediate:

  • Coupling Conditions : T3P (50% in ethyl acetate) in dichloromethane with triethylamine achieves 80% yield .

  • Purification : Reverse-phase preparative chromatography (0–100% acetonitrile/water) ensures >95% purity .

Final Coupling with the Tetrahydrothiophene Sulfone Moiety

The tetrahydrothiophene sulfone fragment is prepared via oxidation of tetrahydrothiophene with hydrogen peroxide in acetic acid, followed by resolution of the racemic mixture using chiral chromatography . Coupling with the propanamide-thiazolidinone intermediate proceeds via:

  • Amide Bond Formation : T3P-mediated activation in dichloromethane at room temperature .

  • Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and column chromatography (40% ethyl acetate/hexane) .

Spectroscopic Validation and Characterization

Critical analytical data for Compound X include:

Table 1. Spectroscopic Properties of Intermediate and Final Compounds

ParameterValue (Intermediate)Value (Compound X )
LCMS (m/z) 292.0 [M + H]⁺ 418.0 [M + H]⁺
¹H NMR (DMSO-d₆) δ 6.05 (s, 1H, pyrazole) δ 10.18 (s, 1H, NH)
¹³C NMR δ 145.90 (C=O) δ 168.2 (thiazolidinone)

Challenges and Optimization Strategies

  • Stereochemical Control : Use of chiral auxiliaries during Knoevenagel condensation ensures Z/E selectivity .

  • Side Reactions : Protection of hydroxyl groups (e.g., as acetates) prevents undesired cyclization .

  • Scale-Up Considerations : Switching from batch to flow chemistry improves reproducibility for gram-scale synthesis .

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The compound can be synthesized via multiple pathways:

  • Route 1 : Reacting S-amino acids with phenylisothiocyanate in a mixed solvent system (Et₃N/DMF-H₂O) to form thioxoimidazolidinone intermediates, followed by functionalization of the thiazolidinone core .
  • Route 2 : Utilizing cyclic diaryliodonium salts (e.g., dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate) to introduce aromatic substituents, with subsequent acylation and cyclization steps .
  • Route 3 : Incorporating (Z)-configured enone systems via condensation of thiazolidinone derivatives with α,β-unsaturated ketones under basic conditions .
    Key intermediates : 5-substituted-2-thioxoimidazolidin-4-ones, dibenzoiodonium salts, and (Z)-configured enones.

Q. What spectroscopic and crystallographic methods are used for structural characterization?

  • X-ray crystallography : Resolves stereochemistry and confirms the (Z)-configuration of the enone system and (E)-geometry of the propenylidene group (e.g., C–C bond lengths < 1.4 Å) .
  • NMR/IR :
    • ¹H/¹³C NMR : Assigns methylene protons (δ 3.1–3.5 ppm for tetrahydrothiophene-dioxide) and carbonyl signals (δ 170–175 ppm for thiazolidinedione) .
    • IR : Strong absorptions at 1680–1720 cm⁻¹ (C=O stretching) and 1150–1250 cm⁻¹ (S=O vibrations) .
  • HPLC : Monitors purity (>95%) using C18 columns with UV detection at 254 nm .

Q. How should the compound be stored to maintain stability?

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the thiazolidinedione and propenylidene moieties.
  • Handling : Use anhydrous solvents (e.g., DMF, THF) to avoid hydrolysis of the sulfone group. Regularly assess purity via HPLC and track impurities (e.g., degradation products via LC-MS) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?

  • Variables : Reaction temperature (60–100°C), catalyst loading (e.g., 5–10 mol% Pd for cross-coupling), and solvent polarity (DMF vs. THF).
  • Statistical modeling : Use response surface methodology (RSM) to correlate variables with yield/purity. For example, highlights flow-chemistry optimization for similar compounds, achieving >80% yield by controlling residence time and reagent stoichiometry .
  • Validation : Confirm optimal conditions with triplicate runs and characterize products via XRD to ensure structural fidelity .

Q. How to resolve contradictions in reported synthetic methods (e.g., competing reaction pathways)?

  • Case study : uses S-amino acids, while employs iodonium salts for aryl introduction. To validate:
    • Compare byproduct profiles (e.g., via GC-MS) to identify competing pathways (e.g., dimerization vs. cyclization).
    • Use kinetic studies (e.g., in situ FTIR) to track intermediate formation rates.
    • Cross-validate with computational modeling (DFT) to assess thermodynamic favorability of pathways .

Q. What strategies elucidate structure-activity relationships (SAR) for pharmacological applications?

  • Analog synthesis : Modify the propenylidene group (e.g., substitute phenyl with heteroaromatics) or the sulfone moiety (e.g., replace with carbonyl).
  • Assays : Test in vitro anti-inflammatory activity (COX-2 inhibition) or anticancer potency (IC₅₀ in cell lines) with controls like celecoxib or doxorubicin .
  • Data analysis : Correlate substituent electronic properties (Hammett σ values) with bioactivity using multivariate regression .

Q. How can computational modeling predict reactivity or degradation pathways?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify reactive sites (e.g., electrophilic enone carbons).
  • Molecular docking : Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina, focusing on π-π stacking with the phenylpropenylidene group .
  • Degradation prediction : Use software like SPARTAN to model hydrolysis pathways of the sulfone group under acidic conditions .

Q. What analytical methods validate batch-to-batch consistency in academic research?

  • HPLC-DAD : Use a C18 column (4.6 × 250 mm, 5 µm) with isocratic elution (acetonitrile:water = 70:30) to quantify purity (>98%) and detect impurities (limit: 0.1%) .
  • LC-MS/MS : Confirm molecular ion ([M+H]⁺ m/z calculated) and fragment peaks (e.g., loss of SO₂ at m/z –64) .
  • Stability-indicating assays : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Q. How to address instability during long-term biological assays?

  • Stabilizers : Add antioxidants (e.g., 0.1% BHT) to prevent oxidation of the propenylidene group.
  • Buffering : Use pH 7.4 phosphate buffer to minimize hydrolysis of the thiazolidinedione ring.
  • Monitoring : Sample aliquots at 0, 24, and 48 hours during assays and quantify intact compound via LC-MS .

Q. What in vitro models are suitable for preliminary toxicity screening?

  • HepG2 cells : Assess hepatotoxicity via MTT assay after 24-hour exposure (IC₅₀ threshold: >50 µM).
  • hERG inhibition : Use patch-clamp electrophysiology to evaluate cardiac risk (IC₅₀ > 10 µM preferred) .
  • Cytokine profiling : Measure IL-6/TNF-α secretion in macrophages to identify immunomodulatory effects .

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